Photochemical dynamics of E-iPr-furylfulgide†
Physical Chemistry Chemical Physics Pub Date: 2012-07-13 DOI: 10.1039/C2CP41817G
Abstract
As an important theoretical step towards unraveling the mechanistic details of the photochemical switching processes in molecules of the fulgide type, we carried out a large-scale, full-dimensional computational study of the ring closure reaction of E-iPr-furylfulgide. Simulated static
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Journal Name:Physical Chemistry Chemical Physics
Research Products
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CAS no.: 117902-15-5
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CAS no.: 112076-61-6